molecular formula C25H24BrN3O3 B14950628 5-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-bromophenyl)-5-oxopentanamide

5-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-bromophenyl)-5-oxopentanamide

Cat. No.: B14950628
M. Wt: 494.4 g/mol
InChI Key: HAIIKFGTXAARMU-WPWMEQJKSA-N
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Description

5-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-N-(4-BROMOPHENYL)-5-OXOPENTANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzyloxyphenyl group, a bromophenyl group, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-N-(4-BROMOPHENYL)-5-OXOPENTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyloxyphenyl and bromophenyl precursors, followed by their coupling through hydrazone formation. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-N-(4-BROMOPHENYL)-5-OXOPENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyphenyl ketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

5-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-N-(4-BROMOPHENYL)-5-OXOPENTANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-N-(4-BROMOPHENYL)-5-OXOPENTANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)benzoic acid
  • 4-(Benzyloxy)phenyl acetic acid
  • 4-(Benzyloxy)phenyl isocyanate

Uniqueness

5-(2-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-N-(4-BROMOPHENYL)-5-OXOPENTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazino and bromophenyl groups differentiate it from other benzyloxyphenyl derivatives, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C25H24BrN3O3

Molecular Weight

494.4 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pentanediamide

InChI

InChI=1S/C25H24BrN3O3/c26-21-11-13-22(14-12-21)28-24(30)7-4-8-25(31)29-27-17-19-9-15-23(16-10-19)32-18-20-5-2-1-3-6-20/h1-3,5-6,9-17H,4,7-8,18H2,(H,28,30)(H,29,31)/b27-17+

InChI Key

HAIIKFGTXAARMU-WPWMEQJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CCCC(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CCCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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